molecular formula C15H19N5O3S B2386740 (3-(dimethylamino)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034428-20-9

(3-(dimethylamino)phenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2386740
CAS No.: 2034428-20-9
M. Wt: 349.41
InChI Key: IZGMFCRWZUQTMU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that incorporates a thiophene species . Thiophene derivatives are known for their wide range of pharmacological characteristics, including antimicrobial, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .


Synthesis Analysis

The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that the compound exists as two main keto-enol tautomers .


Chemical Reactions Analysis

The compound’s reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .


Physical and Chemical Properties Analysis

The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Catalysis and Synthesis

Compounds with dimethylamino phenyl groups and related structures have been utilized in catalytic processes. For instance, Iridium(I) complexes featuring dimethylamino phenyl groups have been synthesized and characterized for their use in catalytic hydrogenations of unsaturated aldehydes and ketones, demonstrating the potential of such compounds in facilitating chemical reactions and synthesis of various organic compounds (Guerriero et al., 2011).

Antimicrobial and Antitubercular Activities

The synthesis of novel compounds incorporating elements similar to the queried structure has shown promise in antimicrobial and antitubercular activities. Research into compounds such as 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one has been conducted, revealing their potential for combating bacterial, fungal, and tubercular infections (Chandrashekaraiah et al., 2014).

Material Science and Crystallography

Compounds featuring dimethylamino phenyl groups and similar structural elements have also been explored in material science and crystallography. The synthesis and crystal structure analysis of compounds like "(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone" shed light on the intricate crystal packing and potential material properties of these compounds (Cao et al., 2010).

Biological Activities

Further research into compounds structurally related to the queried molecule has indicated their potential in biological applications. The discovery of derivatives with in vitro anticoronavirus and antitumoral activity, such as (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, highlights the broad spectrum of biological activities that these compounds can exhibit (Jilloju et al., 2021).

Mechanism of Action

The compound has shown antimicrobial properties and acetylcholinesterase inhibition activity (AChEI) . The highest observed AChEI activity provided 48.25% inhibition .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-18(2)12-6-4-5-11(7-12)14(21)20-8-13(9-20)24(22,23)15-17-16-10-19(15)3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGMFCRWZUQTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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